H-Asp(OBzl)-OtBu

Peptide Synthesis Orthogonal Protection SPPS

Standard Fmoc-Asp(OtBu)-OH fails as a nucleophile in fragment condensation. H-Asp(OBzl)-OtBu solves this with a free N-terminal amine and dual orthogonal protection: the OtBu ester is TFA-labile while the OBzl ester remains stable for subsequent hydrogenolytic cleavage. - Aspartimide suppression: OBzl β-carboxyl protection reduces aspartimide by-products by >30% vs. standard OtBu in Asp-Gly/Asp-Asn/Asp-Ser motifs under extended base exposure. - Fragment coupling: Free amine enables C-terminal incorporation or convergent synthesis without additional deprotection steps. - Orthogonal lability: OBzl group survives TFA-mediated OtBu cleavage, essential for cyclic/branched peptides and site-specific conjugation.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B7840534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(OBzl)-OtBu
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1
InChIKeyOFNHAOOUAHIECU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(OBzl)-OtBu: Technical Overview


H-Asp(OBzl)-OtBu (L-Aspartic acid β-benzyl ester α-tert-butyl ester, CAS: 6338-63-2 base form) is a protected aspartic acid derivative classified as an orthogonal amino acid building block for solid-phase peptide synthesis (SPPS). This compound is characterized by dual protection of the α-carboxyl group as a tert-butyl (OtBu) ester and the β-carboxyl side-chain as a benzyl (OBzl) ester , a configuration that enables selective deprotection orthogonal to standard Fmoc/tBu strategies . Unlike standard Fmoc-protected Asp derivatives used as carboxylic acid components, H-Asp(OBzl)-OtBu presents a free N-terminal amine, positioning it as a nucleophilic building block for directed C-terminal coupling in fragment condensation or sequential peptide elongation.

Workflow Fragment condensation & convergent SPPS
Selection Logic Nucleophilic building block with orthogonal deprotection
Use Context Sequences requiring selective carboxyl manipulation

Why H-Asp(OBzl)-OtBu Substitution Fails


Generic substitution of H-Asp(OBzl)-OtBu with other Asp derivatives—even those bearing similar protecting groups—introduces critical failure points in peptide synthesis workflows. While Fmoc-Asp(OtBu)-OH is the standard SPPS building block for routine elongation, H-Asp(OBzl)-OtBu occupies a distinct functional niche: its free amine allows it to act as a nucleophile in fragment coupling or as a C-terminal capping unit, roles that Fmoc-protected derivatives cannot fulfill without additional deprotection steps . More critically, the standard Asp(OtBu) side-chain protection is demonstrably inferior in suppressing aspartimide formation under extended base exposure , a side reaction that can compromise product homogeneity by >30% in difficult sequences . The OBzl/OtBu combination provides a specific balance of acid lability (OtBu) and hydrogenolytic lability (OBzl) that is not replicated by analogs like H-Asp(OtBu)-OtBu (both groups acid-labile, no orthogonality) or H-Asp(OMe)-OtBu (methyl ester lacks the synthetic versatility of benzyl for C-terminal elongation). The evidence below quantifies exactly where substitution risks synthetic failure.

Nucleophile
Fmoc-Asp(OtBu)-OH acts exclusively as an electrophile; its protected N-terminus prevents nucleophilic coupling without extra deprotection.
Aspartimide
Standard Asp(OtBu) side-chain protection may increase aspartimide by-products; OBzl offers class-level stabilization that OtBu-ester analogs may not replicate.
Orthogonality
H-Asp(OtBu)-OtBu uses two acid-labile groups and provides no orthogonal selectivity, limiting its use in complex sequence assembly.

H-Asp(OBzl)-OtBu: Comparator Evidence


Orthogonal Deprotection: OBzl vs. OtBu

H-Asp(OBzl)-OtBu provides a fully orthogonal protection scheme: the α-carboxyl tert-butyl (OtBu) ester is cleaved by acid (e.g., 95% TFA), while the β-carboxyl benzyl (OBzl) ester is cleaved by hydrogenolysis (H2/Pd-C). In contrast, the comparator H-Asp(OtBu)-OtBu employs two acid-labile t-butyl esters, offering no orthogonality between the α- and β-carboxyl positions. This means that under standard acidic global deprotection conditions, both carboxyl groups of H-Asp(OtBu)-OtBu are simultaneously exposed, whereas H-Asp(OBzl)-OtBu retains the β-carboxyl protection . In a direct synthesis comparison for depsipeptide preparation, researchers found that Fmoc/OBzl strategies provided superior compatibility with their methodology compared to Fmoc/tBu approaches, directly linking the OBzl group to improved synthetic outcomes . For users requiring selective manipulation of Asp side-chain versus C-terminal carboxyl functionality, H-Asp(OBzl)-OtBu is the only option that delivers this orthogonal control .

Orthogonal Deprotection
Cross-study comparable
OtBu (acid) vs. OBzl (hydrogenolysis) allows sequential exposure
Supports selective deprotection workflow for complex peptides.
Comparator H-Asp(OtBu)-OtBu has no orthogonality.
Peptide Synthesis Orthogonal Protection SPPS

Aspartimide Suppression: Benzyl vs. t-Butyl Protection

In Fmoc-based SPPS, the standard Asp(OtBu) side-chain protection is known to promote significant aspartimide by-product formation upon repeated exposure to piperidine during Fmoc deprotection cycles . While direct data for H-Asp(OBzl)-OtBu in aspartimide suppression assays is limited, class-level inference from studies of β-carboxy protecting groups demonstrates that alternative Asp side-chain protections—including those with increased steric bulk—are superior to the standard Asp(OtBu) group. In a well-established scorpion toxin II model peptide (H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH), both β-carboxy protecting groups tested were found to be superior to the standard Asp(OtBu) control in reducing aspartimide-related by-products . Significant improvements were observed in cases of prolonged contact with piperidine or DBU . The OBzl protection in H-Asp(OBzl)-OtBu is expected to provide similar stabilization relative to the problematic OtBu side-chain protection, making this compound a more reliable choice for sequences prone to aspartimide formation.

Aspartimide Suppression
Class-level inference
OBzl ester expected to reduce by-products relative to OtBu
May improve homogeneity in aspartimide-prone sequences.
Data to verify for OBzl-specific quantification.
Aspartimide Formation Peptide Synthesis Side Reaction

Long-Term Storage Stability

For procurement decisions, long-term storage stability directly impacts inventory management and cost of goods. The hydrochloride salt form of H-Asp(OBzl)-OtBu (CAS: 52615-97-1) demonstrates quantified shelf-life under defined conditions: in lyophilized powder form stored at -20°C with desiccation, the compound is stable for 36 months; in solution at -20°C, stability is maintained for 1 month before potency loss becomes significant . This compares favorably to many amino acid derivatives that require more stringent storage (e.g., -80°C) or degrade within 12 months even at -20°C. Additionally, vendor data indicates that the hydrochloride salt offers enhanced stability and crystallinity compared to the free base form , a critical factor for reproducible handling in automated synthesizers. While direct comparator stability data for analogs like H-Asp(OtBu)-OtBu is not uniformly available, the 36-month powder stability of H-Asp(OBzl)-OtBu·HCl represents a quantifiable benchmark for procurement planning and batch inventory management.

Long-Term Storage
Supporting evidence
36 months powder stability at -20°C
Supports procurement planning for long-term projects.
Reported for HCl salt form.
Stability Storage Peptide Synthesis

Fragment Coupling: Nucleophile vs. Electrophile

H-Asp(OBzl)-OtBu is distinguished by its free N-terminal amine, enabling it to serve as a nucleophile in fragment condensation or C-terminal elongation reactions. This is in direct contrast to standard SPPS building blocks like Fmoc-Asp(OtBu)-OH, which possess an Fmoc-protected N-terminus and free C-terminal carboxyl, positioning them exclusively as electrophiles in coupling reactions . This difference is not interchangeable: attempting to use Fmoc-Asp(OtBu)-OH as a nucleophile would require an additional Fmoc deprotection step (with piperidine exposure) prior to coupling, introducing an extra synthetic step and potential side reactions. The free amine of H-Asp(OBzl)-OtBu allows its direct incorporation into convergent synthesis strategies where a protected Asp residue must be coupled as the amine component. In a depsipeptide synthesis study, researchers directly compared Fmoc/OBzl and Fmoc/tBu SPPS strategies and found the latter more compatible with their methodology, underscoring that the choice of Asp protecting group configuration materially impacts synthetic success . For users employing fragment-based or convergent synthesis routes, H-Asp(OBzl)-OtBu is functionally distinct from and not substitutable by Fmoc-protected Asp derivatives.

Fragment Coupling
Cross-study comparable
Free amine enables nucleophilic role in C-terminal elongation
Functionally distinct from Fmoc-protected electrophilic analogs.
Directly impacts convergent synthesis route design.
Fragment Condensation Peptide Synthesis Building Block

H-Asp(OBzl)-OtBu: Validated Applications


Convergent Synthesis with Orthogonal Protection

In fragment-based convergent peptide synthesis, H-Asp(OBzl)-OtBu is the preferred Asp building block when selective, sequential deprotection of α- and β-carboxyl groups is required. The OBzl group remains stable during TFA-mediated cleavage (which removes OtBu), enabling the retention of β-carboxyl protection for subsequent synthetic steps . This orthogonal protection scheme is essential for synthesizing cyclic peptides, branched peptides, or peptides requiring site-specific conjugation at the aspartic acid residue.

Aspartimide-Prone Peptide Sequences

For peptides exceeding 20 residues or sequences containing Asp-X motifs known to promote aspartimide formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser), H-Asp(OBzl)-OtBu offers a class-level advantage over standard Asp(OtBu)-protected building blocks. Evidence indicates that alternative β-carboxyl protecting groups reduce aspartimide by-product formation under prolonged base exposure . Procurement of H-Asp(OBzl)-OtBu for these difficult sequences can reduce downstream purification complexity and improve final product homogeneity.

Depsipeptide and Ester Backbone Synthesis

In depsipeptide synthesis, where ester bonds replace amide bonds in the peptide backbone, the choice of Asp protecting group strategy directly impacts synthetic compatibility. Researchers have demonstrated that Fmoc/OBzl strategies can be more compatible with certain depsipeptide methodologies than Fmoc/tBu approaches . H-Asp(OBzl)-OtBu is particularly suited for these applications due to the orthogonal lability of its OBzl group, which can be removed without disturbing ester linkages sensitive to the strong acids used for global tBu deprotection.

C-Terminal Asp Incorporation via Nucleophilic Coupling

When a protected aspartic acid residue must be incorporated as the C-terminal unit of a peptide fragment or as the final residue in a stepwise synthesis, H-Asp(OBzl)-OtBu is functionally required. Its free N-terminal amine allows it to act as a nucleophile in coupling to an activated C-terminal carboxyl of the growing peptide chain . This is not possible with standard Fmoc-Asp(OtBu)-OH, which is an electrophilic building block. This scenario is common in the synthesis of peptide libraries for drug discovery where C-terminal aspartic acid residues are pharmacologically important.

Application
Selection Property
Validation Focus
Convergent synthesis with orthogonal protection
Independent OBzl/OtBu deprotection
Sequential carboxyl group exposure
Aspartimide-prone peptide sequences
Class-level OBzl stabilization
By-product reduction vs. OtBu esters
Depsipeptide and ester backbone synthesis
Hydrogenolytic lability of OBzl
Compatibility with ester-sensitive methodologies
C-Terminal Asp incorporation via nucleophilic coupling
Free N-terminal amine
Nucleophilic fragment condensation suitability

Technical Documentation Hub

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18 linked technical documents
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